Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate
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Overview
Description
Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitro group at the 4-position of the indole ring and an ethyl ester group at the 3-position of the propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate typically involves the nitration of an indole derivative followed by esterification. One common method involves the nitration of 1H-indole-3-propanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 4-nitro-1H-indole-3-propanoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-(4-amino-1H-indol-3-yl)propanoate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Ester Hydrolysis: 3-(4-nitro-1H-indol-3-yl)propanoic acid.
Scientific Research Applications
Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The indole ring system is known to interact with multiple receptors and enzymes, making it a versatile scaffold for drug design. The compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, and DNA .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-(3-amino-4-methylamino-N-(pyridin-2-yl)benzamido)propanoate: Contains an amino group and a pyridine ring.
1H-Indole-3-ethanamine, N-methyl-: Contains an indole ring with a methylamino group.
Uniqueness
Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate is unique due to the presence of both a nitro group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. The nitro group can participate in reduction and substitution reactions, while the ester group can undergo hydrolysis, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H14N2O4 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 3-(4-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-12(16)7-6-9-8-14-10-4-3-5-11(13(9)10)15(17)18/h3-5,8,14H,2,6-7H2,1H3 |
InChI Key |
PPRQBWUHTZZTEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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